Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a methanone group to a 3-phenylazepane ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and lipophilicity are critical .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(16-9-10-18-19(12-16)24-14-21-18)22-11-5-4-8-17(13-22)15-6-2-1-3-7-15/h1-3,6-7,9-10,12,14,17H,4-5,8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGIXYSSLKKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dioxane and catalysts like Pd(PPh3)4. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound may also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzo[d]thiazole derivatives, many of which share the core scaffold but differ in substituents and linkage groups. Key structural analogs from the literature include acetamide- and thioether-linked derivatives (e.g., compounds 7f , 7h , 7j in and ).
Table 1: Structural and Physical Properties of Selected Benzo[d]thiazole Derivatives
Key Observations :
Substituent Effects : Chlorine substituents (e.g., 7h) correlate with higher melting points and purity, likely due to enhanced crystallinity from halogenated aromatic interactions. In contrast, pyrimidine substituents (7j) result in lower yields and purity, possibly due to synthetic challenges in introducing nitrogen-rich heterocycles .
Chemical Stability and Spectroscopic Profiles
Table 2: NMR and HRMS Data Comparison
Analysis :
- Aromatic Proton Shifts: All analogs show deshielded aromatic protons (δ 7.5–8.5 ppm), consistent with electron-withdrawing groups on the benzo[d]thiazole ring. The target compound’s methanone group may further deshield adjacent protons due to its electron-withdrawing nature.
- Carbonyl Signals: Acetamide-linked compounds exhibit C=O peaks near δ 164–166 ppm . The methanone group in the target compound would likely show a similar signal, though steric effects from the azepane ring could cause minor shifts.
Biological Activity
Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by the integration of a benzothiazole moiety and a phenylazepan ring linked by a carbonyl group, suggests significant potential for various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several organic reactions. A common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with appropriate reagents such as piperidine derivatives. This multi-step synthesis allows for the precise construction of the desired molecular framework.
Target Enzymes
Research indicates that this compound exhibits potent anti-tubercular activity by targeting the DprE1 enzyme in Mycobacterium tuberculosis. This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the bacterial cell wall.
Mode of Action
The compound inhibits DprE1 activity, leading to a disruption in the arabinogalactan biosynthesis pathway. This inhibition results in compromised cell wall integrity and ultimately bacterial cell death.
Biological Activities
This compound has been investigated for various biological activities:
Antimicrobial Activity:
Studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The inhibition of DprE1 indicates potential effectiveness against tuberculosis and possibly other bacterial infections.
Anti-inflammatory Properties:
Preliminary research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Potential:
Benzothiazole derivatives have been explored for their anticancer properties. The unique structural features of this compound may contribute to its efficacy against certain cancer cell lines.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole + Phenylazepan | Antimicrobial, Anti-inflammatory, Anticancer |
| 4-(Benzo[d]thiazol-2-yloxy)pyrrolidine | Benzo[d]thiazole moiety | Anticancer |
| 5-(Methoxyphenyl)pyrazine | Methoxy substitution on pyrazine | Antioxidant |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, it was designed using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methods. This approach allows researchers to anticipate the compound's behavior in biological systems and its potential side effects.
Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry:
It serves as a scaffold for developing new drugs targeting tuberculosis and possibly other infectious diseases.
Biological Studies:
The compound is used to explore mechanisms of action related to enzyme inhibition and microbial resistance.
Industrial Applications:
Due to its chemical stability and biological activity, it is also being investigated for use in dyes and biocides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves coupling substituted benzothiazoles with azepane derivatives. Key steps include cyclization using strong acids (e.g., H₂SO₄) and acylation with bases like NaH in THF. Yield optimization requires precise temperature control (e.g., reflux at 90–95°C) and solvent selection (e.g., DMF for nucleophilic substitution) . For example, refluxing with equimolar reagents for 4–6 hours improves intermediate stability. Purification via recrystallization (ethanol/chloroform mixtures) enhances purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Combined use of -NMR and -NMR resolves aromatic protons (δ 7.2–8.4 ppm) and carbonyl groups (δ 165–170 ppm). Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+1]+ at m/z 373.4). X-ray crystallography (if crystalline) validates the azepane ring conformation and spatial arrangement of substituents .
Advanced Research Questions
Q. How does the azepane ring’s puckering conformation affect the compound’s bioactivity?
- Methodological Answer : Conformational analysis using Cremer-Pople parameters quantifies ring puckering amplitudes and pseudorotation phases. Computational modeling (DFT or MD simulations) predicts energy barriers between chair and boat conformations. Experimental validation via variable-temperature NMR detects dynamic puckering, which may influence receptor-binding affinity .
Q. What computational methods are suitable for studying electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the thiazole-azepane linkage. Solvent effects (e.g., polarizable continuum models) refine dipole moment calculations .
Q. How can contradictory biological activity data across cell lines be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HepG2 vs. SKOV-3 cells) may arise from differential expression of target proteins. Use RNA-seq or proteomics to correlate activity with receptor density. Dose-response assays under hypoxic vs. normoxic conditions further clarify mechanistic pathways .
Q. What strategies improve regioselectivity in derivatization reactions?
- Methodological Answer : Electrophilic substitution at the benzothiazole C2 position is favored using directing groups (e.g., methylthio). For azepane functionalization, steric control via bulky substituents (e.g., 3-phenyl group) directs reactivity to the N1 position. Kinetic studies (time-resolved LC-MS) optimize reaction conditions for selective acylation .
Q. How do solvent polarity and proticity influence reaction kinetics in multi-step syntheses?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states. In contrast, protic solvents (e.g., ethanol) favor hydrogen-bonding interactions during cyclization. Solvent screening via Design of Experiments (DoE) identifies optimal dielectric constants (ε ~37–40) for intermediate stability .
Q. What comparative structural analogs show enhanced pharmacological profiles?
- Methodological Answer : Fluorinated analogs (e.g., 6-fluoro derivatives) exhibit improved lipophilicity (logP ~3.8 vs. ~2.5 for parent compound) and blood-brain barrier penetration. Morpholine-substituted variants demonstrate higher solubility (≥5 mg/mL in PBS) while retaining kinase inhibition activity. SAR studies prioritize analogs with <10% cytotoxicity in normal cell lines (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
